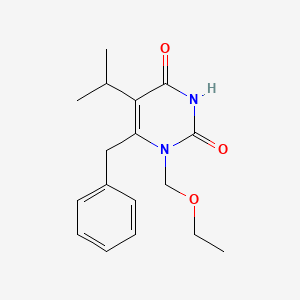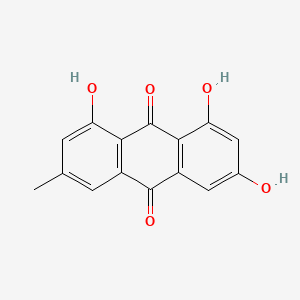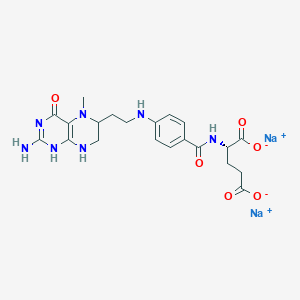
Enfenamic acid
Overview
Description
Mechanism of Action
Enfenamic acid, also known as Tromaril, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will discuss the mechanism of action, pharmacokinetics, and the influence of environmental factors on this compound.
Target of Action
this compound primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .
Mode of Action
this compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction of pain symptoms .
Biochemical Pathways
this compound affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, perform a wide range of physiological functions . By inhibiting prostaglandin synthetase, this compound disrupts the production of prostanoids, thereby mitigating inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed with a volume of distribution of 1.06 L/kg . Metabolism occurs in the liver via the CYP2C9 enzyme, and the drug is excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours, and the elimination half-life is approximately 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the action of prostaglandin synthetase, this compound reduces the production of prostanoids, key mediators of inflammation . This results in the temporary alleviation of pain symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the bioavailability of this compound from capsules is markedly influenced by the amount of water ingested with the drug in fasting subjects . A good correlation was found between the bioavailability and the amount of water ingested . Furthermore, photodecay rates of this compound can increase in the presence of dissolved organic matter .
Biochemical Analysis
Biochemical Properties
Enfenamic acid interacts with prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction plays a crucial role in its biochemical reactions. Prostaglandins are biomolecules that mediate a variety of physiological functions and pathological processes such as inflammation and pain. By inhibiting their synthesis, this compound can effectively reduce these symptoms .
Cellular Effects
This compound has various effects on cells and cellular processes. It has been reported to exert cytotoxic effects on certain types of cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the synthesis of prostaglandins, which are involved in various cellular functions such as the regulation of inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cyclooxygenase (COX-1 and COX-2), key enzymes in the biosynthesis of prostaglandins . By binding to these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been reported to suppress seizures at doses of 20-40 mg/kg, while at 60 mg/kg, it may induce seizures
Metabolic Pathways
This compound undergoes metabolism primarily by the cytochrome P450 enzyme CYP2C9 to 3-hydroxymethyl mefenamic acid. Further oxidation to a 3-carboxymefenamic acid may occur . These metabolic pathways involve various enzymes and cofactors and can influence the overall effects of the drug .
Transport and Distribution
This compound is distributed throughout the body after administration, with an apparent volume of distribution estimated at 1.06 L/kg following a 500-mg oral dose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enfenamic acid typically involves the condensation of o-chlorobenzoic acid with 2,3-dimethylaniline in the presence of a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at a temperature of 120-130°C . The crude product is then subjected to refining processes, including bleaching and crystallization, to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of o-chlorobenzoic acid and 2,3-dimethylaniline in specific molar ratios, with sodium carbonate as an acid-binding agent. The primary solvent, DMF, can be recycled to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Enfenamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Enfenamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pharmaceutical compounds.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the formulation of various pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Enfenamic acid is unique among NSAIDs due to its specific chemical structure, which includes a 2,3-dimethylphenyl group attached to the anthranilic acid core. This structure allows it to effectively inhibit both COX-1 and COX-2 enzymes, providing potent anti-inflammatory and analgesic effects .
Properties
IUPAC Name |
2-(2-phenylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNLBEFKHHCAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057693 | |
| Record name | Enfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23049-93-6 | |
| Record name | Enfenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enfenamic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enfenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)










